This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol chemical scaffold. While this specific molecule is not an end-stage therapeutic, it represents a pivotal structural backbone for the synthesis of highly potent and selective inhibitors targeting critical pathways in oncology. We will delve into the rationale behind its use, the key cancer signaling pathways that its derivatives target, and provide detailed protocols for evaluating novel compounds built upon this framework.
In the landscape of medicinal chemistry, the value of a chemical entity is often not in its intrinsic biological activity, but in its potential as a versatile building block. 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a prime example of such a scaffold. Its two key structural motifs—the piperidine ring and the (methylsulfonyl)phenyl group —are recurrent features in a multitude of small molecule inhibitors that have shown significant promise in preclinical and clinical cancer research.
The piperidine ring, a saturated heterocycle, is a favored component in drug design due to its ability to introduce a three-dimensional character to a molecule, enabling precise interactions with complex protein targets.[1][2][3] The (methylsulfonyl)phenyl group, with its potent electron-withdrawing nature and capacity for strong hydrogen bonding, frequently serves as a crucial pharmacophore for anchoring a drug to its target enzyme, often within the ATP-binding pocket of kinases.
This guide will, therefore, focus on the application of this scaffold in the context of developing targeted cancer therapeutics, providing both the theoretical underpinning and the practical methodologies required for its successful utilization in a research setting.
Derivatives of the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold have been successfully employed to target several key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for designing effective inhibitors and for interpreting experimental results.
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is one of the most common molecular derangements in human cancers, making it a high-priority target for drug development.[4][5] The piperidine moiety is often incorporated into AKT inhibitors to achieve selectivity and favorable pharmacokinetic properties.[6][7]
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental to the regulation of the cell cycle.[8] The uncontrolled proliferation of cancer cells is often linked to the dysregulation of CDKs and their cyclin partners. The 2,4-diamino-5-ketopyrimidine core, often functionalized with a substituted piperidine moiety, has been identified as a critical structure for potent CDK inhibition.[8]
The true utility of the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold lies in the generation and evaluation of novel derivatives. The following protocols provide a robust framework for screening and characterizing these new chemical entities.
Quantitative data from the assays described above should be systematically organized for clear interpretation and comparison.
This structured presentation allows for a rapid assessment of the Structure-Activity Relationship (SAR), guiding the next cycle of chemical synthesis and optimization.
The 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold is a powerful tool in the arsenal of the medicinal chemist focused on oncology. While not a therapeutic agent in itself, its structural components are integral to the design of potent and selective inhibitors of key cancer-promoting pathways like PI3K/AKT/mTOR and CDK. By leveraging the detailed protocols and strategic workflow outlined in this guide, researchers can effectively synthesize, screen, and validate novel derivatives, paving the way for the development of next-generation targeted cancer therapies.
-
Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560. [Link]
-
Yang, C., Zhang, S., Liu, Z., Liu, Y., Li, Y., Zhang, Y., ... & Ding, J. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][12][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European journal of medicinal chemistry, 209, 112913. [Link]
-
Lee, J., Lee, H., Jeong, D., Kim, J., Lee, S., Kim, S., ... & Kim, H. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. [Link]
- Singh, U. P., & Kumar, S. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Chemistry, 22(8), 6523.
-
Zhivkova, Z., & Tsvetanov, C. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. [Link]
-
Kavková, V., Džubák, P., Odrízková, I., Gucký, T., Sedlák, M., Vrbková, J., ... & Hajdúch, M. (2018). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Molecules, 23(10), 2549. [Link]
-
Bérubé, C., Daigle, K., Dufour, F., Le, M. H., Roy, J., Barbeau, S., ... & Fortin, S. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. European journal of medicinal chemistry, 213, 113136. [Link]
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418. [Link]
-
Heerding, D. A., Rhodes, N., Leber, J. D., Clark, T. J., Keenan, R. M., Lafrance, L. V., ... & Kumar, R. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of medicinal chemistry, 51(18), 5693–5709. [Link]
-
ClinicalTrials.gov. (2025). Pressurized Intraperitoneal Aerosolized Chemotherapy With Mitomycin for the Treatment of Unresectable Appendix or Colorectal Cancer With Peritoneal Metastases, The IMPACT Trial. Retrieved from [Link]
-
Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., & Abbas, M. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(21), 7226. [Link]
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418. [Link]
-
Dimmock, J. R., & Jonnalagadda, S. S. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal chemistry research, 21(9), 2099–2110. [Link]
-
Al-Harbi, N. O., Nadeem, A., Ahmad, S. F., Al-Harbi, M. M., Al-Qahtani, F., Al-Hoshani, A. R., & Al-Sharary, S. D. (2017). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. International journal of molecular sciences, 18(8), 1676. [Link]
-
Xu, Z., Chen, L., Wang, Y., Zhang, H., & Huang, Y. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions. Journal of medicinal chemistry, 65(24), 16033–16061. [Link]
-
Iikubo, K., Kondoh, Y., Shimada, I., Matsuya, T., Mori, K., Ueno, Y., & Okada, M. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & pharmaceutical bulletin, 66(3), 251–262. [Link]
-
Shapira, S., Ravid, O., Sabo, E., Bardenstein, I., & Arber, N. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PloS one, 11(6), e0156540. [Link]
-
Ângelo, A., & Pêgo, A. P. (2022). Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. Molecules, 27(21), 7453. [Link]
-
Arbiser, J. L., Kau, T. R., Konar, M., Ramachandran, S., Naryan, S., & Matesic, D. F. (2019). Akt Pathway Inhibition of the Solenopsin Analog, 2-Dodecylsulfanyl-1,-4,-5,-6-tetrahydropyrimidine. Anticancer research, 39(10), 5329–5338. [Link]
-
Zhou, Q., Wu, Z., Qin, F., He, P., Wang, Z., Zhu, F., ... & Wu, H. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European journal of medicinal chemistry, 281, 117019. [Link]
-
National Center for Biotechnology Information. (2009). 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. PubChem Compound Summary for CID 56468198. Retrieved from [Link].
-
Foote, K. M., Blades, K., Cronin, A., Fillery, S., Guichard, S., Hassall, L., ... & Wood, C. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of medicinal chemistry, 56(5), 2125–2138. [Link]
- European Patent Office. (2018). Process for preparing a piperidin-4-one. EP3666757A1.
-
Wang, D. W., Zhou, Y. Y., Wang, X., & Li, J. (2013). Phosphoinositide 3-kinase/Akt pathway is involved in mediating the anti-inflammation effects of magnesium sulfate. The Journal of surgical research, 185(2), 799–806. [Link]
-
Subramaniam, D., Nicholes, N. D., Dhar, A., Umar, S., Awasthi, V., Welch, D. R., ... & Anant, S. (2011). 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Molecular cancer therapeutics, 10(10), 1923–1935. [Link]
-
Selvaraju, M., Berglund, M., Jiang, Y., Classon, J., Kolosenko, I., Ciesielski, M. J., ... & Forsberg-Nilsson, K. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of medicinal chemistry, 59(18), 8577–8592. [Link]
-
Huelse, J., & Lee, E. S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced healthcare materials, 9(9), e1901633. [Link]
-
Jantscheff, P., Beshay, J., Lemarchand, T., Obodozie, C., Schaechtele, C., & Weber, H. (2019). Mouse-Derived Isograft (MDI) In Vivo Tumor Models I. Spontaneous sMDI Models: Characterization and Cancer Therapeutic Approaches. Cancers, 11(2), 244. [Link]
-
Matysiak, J., Niewiadomy, A., Szymański, P., Wójtowicz, K., & Rola, R. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Cancers, 13(7), 1699. [Link]
-
Heerding, D. A., Rhodes, N., Leber, J. D., Clark, T. J., Keenan, R. M., Lafrance, L. V., ... & Kumar, R. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of medicinal chemistry, 51(18), 5693–5709. [Link]
-
World Anti-Doping Agency. (2024). The World Anti-Doping Code International Standard Prohibited List. Retrieved from [Link]